molecular formula C10H13NO2S B13209401 4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde

4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13209401
M. Wt: 211.28 g/mol
InChI Key: BNSJRAYKJGATOB-UHFFFAOYSA-N
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Description

4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a piperidine moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated thiophene compound.

    Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide and phosphorus oxychloride is used.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or the thiophene ring to a dihydrothiophene derivative.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products:

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: 4-(3-Hydroxypiperidin-1-yl)thiophene-2-methanol.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Science: In electronic applications, the compound’s conjugated system allows it to participate in charge transport processes, making it useful in organic semiconductors.

Comparison with Similar Compounds

    4-(3-Hydroxypiperidin-1-yl)thiophene-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    4-(3-Hydroxypiperidin-1-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness: 4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a piperidine moiety and an aldehyde group on the thiophene ring allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-(3-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c12-6-10-4-8(7-14-10)11-3-1-2-9(13)5-11/h4,6-7,9,13H,1-3,5H2

InChI Key

BNSJRAYKJGATOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CSC(=C2)C=O)O

Origin of Product

United States

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